2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline and isoindole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the acetylcholinesterase enzyme (ache) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the acetylcholinesterase enzyme (ache), which plays a crucial role in nerve impulse transmission .
Biochemical Pathways
Based on the inhibition of ache, it can be inferred that it may affect the cholinergic pathway, which is involved in many functions of the nervous system .
Result of Action
Similar compounds have been found to cause apoptosis in hela cells .
Biochemical Analysis
Biochemical Properties
The compound 2-[(2-OXO-1H-QUINOLIN-3-YL)METHYL]ISOINDOLE-1,3-DIONE has been found to inhibit the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine .
Cellular Effects
In cellular processes, 2-[(2-OXO-1H-QUINOLIN-3-YL)METHYL]ISOINDOLE-1,3-DIONE has shown to have significant effects. For instance, it has been found to arrest HeLa cells in S and G2 stages and induce apoptosis .
Molecular Mechanism
At the molecular level, 2-[(2-OXO-1H-QUINOLIN-3-YL)METHYL]ISOINDOLE-1,3-DIONE exerts its effects through its interaction with AChE. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the level of this neurotransmitter in the synaptic cleft .
Metabolic Pathways
It is known that it interacts with the enzyme AChE, which plays a key role in the cholinergic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-1,2-dihydroquinoline derivatives with isoindole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various quinoline and isoindole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their acetylcholinesterase inhibitory activity.
4-hydroxy-2-quinolones: Noted for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combined quinoline and isoindole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[(2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16-12(9-11-5-1-4-8-15(11)19-16)10-20-17(22)13-6-2-3-7-14(13)18(20)23/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVNPYNDMGPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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